molecular formula C15H20FNO B331767 3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide

3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B331767
M. Wt: 249.32 g/mol
InChI Key: KJVWPNDSBFHHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide is a chemical compound with the molecular formula C15H20FNO and a molecular weight of 249.32 g/mol . This compound is characterized by the presence of a cyclopentyl group, a fluorobenzyl group, and a propanamide group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide typically involves the reaction of cyclopentylamine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-benzylpropanamide
  • 3-cyclopentyl-N-(4-chlorobenzyl)propanamide
  • 3-cyclopentyl-N-(4-methylbenzyl)propanamide

Uniqueness

Compared to similar compounds, 3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H20FNO

Molecular Weight

249.32 g/mol

IUPAC Name

3-cyclopentyl-N-[(4-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C15H20FNO/c16-14-8-5-13(6-9-14)11-17-15(18)10-7-12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10-11H2,(H,17,18)

InChI Key

KJVWPNDSBFHHFD-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.